molecular formula C20H30N8O2S2 B10945406 N-cyclohexyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide

N-cyclohexyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide

Cat. No.: B10945406
M. Wt: 478.6 g/mol
InChI Key: ONBSHOXUWUFPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-CYCLOHEXYL-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrazole ring, a tetrahydrofuran ring, and a triazole ring

Preparation Methods

The synthesis of N1-CYCLOHEXYL-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the cyclohexyl and tetrahydrofuran groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

N~1~-CYCLOHEXYL-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Compared to other similar compounds, N1-CYCLOHEXYL-2-(2-{[5-(1-METHYL-1H-PYRAZOL-3-YL)-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with pyrazole, triazole, or tetrahydrofuran rings, but they may lack the specific combination of these groups found in this compound. This uniqueness can result in different reactivity and applications.

Properties

Molecular Formula

C20H30N8O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

1-cyclohexyl-3-[[2-[[5-(1-methylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiourea

InChI

InChI=1S/C20H30N8O2S2/c1-27-10-9-16(26-27)18-23-25-20(28(18)12-15-8-5-11-30-15)32-13-17(29)22-24-19(31)21-14-6-3-2-4-7-14/h9-10,14-15H,2-8,11-13H2,1H3,(H,22,29)(H2,21,24,31)

InChI Key

ONBSHOXUWUFPPY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)NNC(=S)NC4CCCCC4

Origin of Product

United States

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